
Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is a heterocyclic organic compound with the molecular formula C12H16O6 . It is known for its unique structure, which includes a cyclopentane ring with two keto groups and ester functionalities. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate typically involves the reaction of diethyl malonate with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate involves its interaction with various molecular targets and pathways. The compound’s keto and ester groups allow it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical synthesis . Its biological activity is attributed to its ability to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,5-dioxo-1,3-cyclopentanedicarboxylate: Similar structure but with an additional ester group.
Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate: Similar structure with methyl ester groups instead of ethyl.
Diethyl 2,4,5-trioxo-1,3-cyclopentanedicarboxylate: Contains an additional keto group.
Uniqueness
Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is unique due to its specific substitution pattern and the presence of both keto and ester functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
23033-97-8 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
diethyl 2-methyl-4,5-dioxocyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C12H16O6/c1-4-17-11(15)7-6(3)8(10(14)9(7)13)12(16)18-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
NYYROUZBOZYRNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)C1=O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



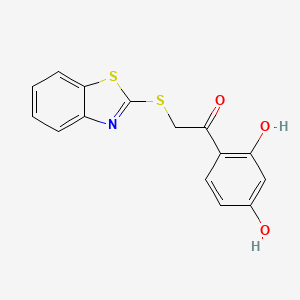
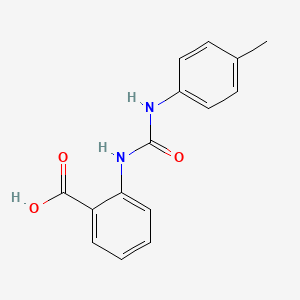
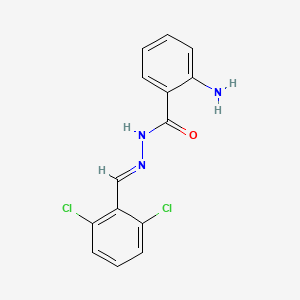
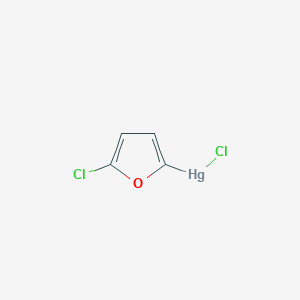
![11-(4-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942458.png)
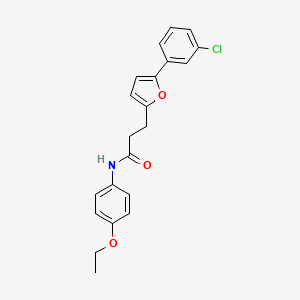

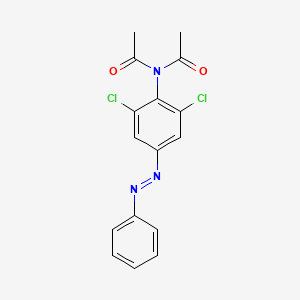
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)

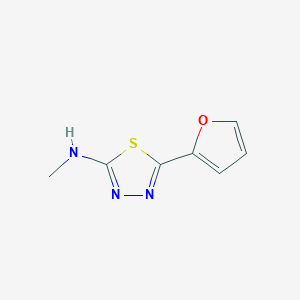
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
